N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by two key structural motifs:
- Aromatic substituents: A 3,4-dimethylphenyl group at position 1 of the pyrazole ring and a 2,4-dimethoxyphenyl group attached to the exocyclic amine.
- Electronic and steric properties: The methoxy groups (electron-donating) and methyl groups (hydrophobic) influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13-5-6-15(9-14(13)2)26-21-17(11-24-26)20(22-12-23-21)25-18-8-7-16(27-3)10-19(18)28-4/h5-12H,1-4H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGYABUWZPGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on various research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core with methoxy and dimethyl substituents. The molecular formula is .
Antitumor Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds in this class can inhibit key kinases involved in cancer progression. For instance:
- BRAF(V600E) Inhibition : Studies show that certain pyrazole derivatives effectively inhibit the BRAF(V600E) mutation associated with various cancers .
- Mechanism : The mechanism often involves the inhibition of cell proliferation pathways by targeting specific kinases such as Aurora-A and EGFR .
Anti-inflammatory Effects
This compound has also demonstrated anti-inflammatory properties:
- Nitric Oxide Production : Research suggests that this compound can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating its potential use in treating inflammatory diseases .
Antibacterial Activity
The compound has shown promising results against various bacterial strains:
- Mechanism of Action : Studies indicate that it may disrupt bacterial cell membranes, leading to cell lysis .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through condensation reactions under basic conditions.
- Substituent Introduction : The introduction of dimethoxy and dimethyl groups occurs via nucleophilic substitution reactions.
- Optimization : Industrial methods may utilize automated synthesis techniques to enhance yield and purity .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Research Findings
Structural-Activity Relationships (SAR): Aromatic Substituents: Methoxy and methyl groups balance solubility and target engagement (e.g., S29’s 4-fluorobenzyl enhances specificity ). Heterocyclic Extensions: Thieno[3,2-d]pyrimidine hybrids (Ev3) show enhanced biological activity due to increased π-π stacking interactions .
Clinical Potential: Compounds like S29 (Ev1) highlight the therapeutic promise of pyrazolo[3,4-d]pyrimidines in oncology, while PfCDPK4 inhibitors (Ev5) underscore their utility in antiparasitic drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
